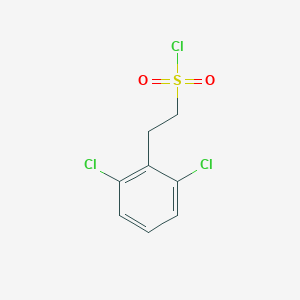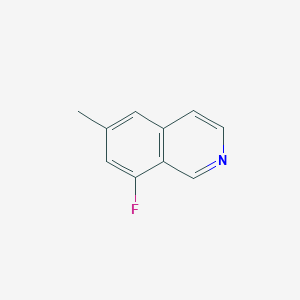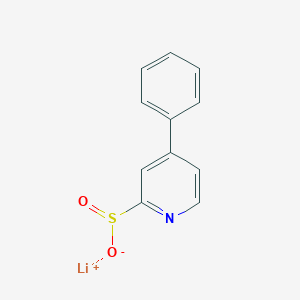![molecular formula C18H24Cl2N2S B6602259 N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride CAS No. 2172212-69-8](/img/structure/B6602259.png)
N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride” is a chemical compound with the CAS Number: 2172212-69-8 . It has a molecular weight of 371.37 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC name of the compound is N1-(2-chloroethyl)-N2-(2-(((2,4-dimethylphenyl)thio)phenyl)ethane-1,2-diamine hydrochloride . The InChI code is 1S/C18H23ClN2S.ClH/c1-14-7-8-17(15(2)13-14)22-18-6-4-3-5-16(18)21-12-11-20-10-9-19;/h3-8,13,20-21H,9-12H2,1-2H3;1H .Physical and Chemical Properties Analysis
The compound is a powder and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Fluorescent Compounds for Anti-tumor Effects
Researchers have synthesized fluorescent derivatives of melphalan (a chemotherapeutic agent) and other amino acids, including compounds structurally related to the chemical compound . These fluorescent compounds were tested for their anti-tumor effects against the Walker tumor 256 in rats. Such research demonstrates the potential use of this compound in creating fluorescent markers for cancer research and treatment evaluation (J. Everett, M. H. Baker, & F. Bergel, 1968).
Corrosion Inhibition
A study focused on a similar compound's efficacy as a corrosion inhibitor on mild steel surfaces in acidic environments. This research is crucial for developing new materials that resist corrosion, extending the lifespan of metal structures and components in harsh chemical environments (D. Daoud, T. Douadi, S. Issaadi, & S. Chafaa, 2014).
Antimicrobial Activity
Another area of research involves the synthesis and antimicrobial activity of compounds structurally related to N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride. These studies focus on developing new antimicrobial agents to combat resistant strains of bacteria, showcasing the potential of such compounds in pharmaceutical applications (P. C. Jalihal, Suresh Sharabasappa, & B. Kilarimath, 2009).
Water-Soluble Hydrogen Donors
Research into the development of water-soluble hydrogen donors for the photometric determination of hydrogen peroxide includes derivatives of aniline compounds. These compounds are vital for analytical chemistry applications, especially in enzymatic assays and biochemical research (Katsumi Tamaoku, K. Ueno, Kayoko Akiura, & Y. Ohkura, 1982).
Metabolism of Alkylating Agents
Studies on the metabolism of 2-chloroethylarylamines, structurally related compounds, have provided insights into their biological breakdown and excretion. This research is crucial for understanding the pharmacokinetics and dynamics of potential therapeutic agents, contributing to the development of drugs with optimized efficacy and reduced toxicity (J. Roberts & G. P. Warwick, 1963).
Safety and Hazards
Properties
IUPAC Name |
N-(2-chloroethyl)-N'-[2-(2,4-dimethylphenyl)sulfanylphenyl]ethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2S.ClH/c1-14-7-8-17(15(2)13-14)22-18-6-4-3-5-16(18)21-12-11-20-10-9-19;/h3-8,13,20-21H,9-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBZYGKPLJCUEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2NCCNCCCl)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopyrrolidin-1-yl]thiophene-3-carboxylic acid](/img/structure/B6602181.png)


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B6602194.png)
![{3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B6602199.png)
![tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6602201.png)
![1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B6602206.png)


![tert-butyl N-(1-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl}-1H-pyrazol-3-yl)carbamate](/img/structure/B6602241.png)
![ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans](/img/structure/B6602249.png)



